1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Antiviral Herpes simplex virus Nucleoside analog

1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (commonly designated FEAU; CAS 1417190-75-0) is a synthetic fluorinated arabinosyl pyrimidine nucleoside analog belonging to the 2'-fluoro-5-substituted arabinosyluracil family. It functions as a mechanism-based antiviral agent requiring phosphorylation by herpesvirus-encoded thymidine kinases (HSV-TK) for activation, whereupon its triphosphate metabolite selectively inhibits viral DNA polymerase.

Molecular Formula C11H15FN2O5
Molecular Weight 274.25 g/mol
CAS No. 1417190-75-0
Cat. No. B1432031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
CAS1417190-75-0
Molecular FormulaC11H15FN2O5
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10+/m1/s1
InChIKeySWFJAJRDLUUIOA-JIOCBJNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil (FEAU) Procurement Primer: Antiviral Potency, Selectivity Profile, and Imaging Applications


1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (commonly designated FEAU; CAS 1417190-75-0) is a synthetic fluorinated arabinosyl pyrimidine nucleoside analog belonging to the 2'-fluoro-5-substituted arabinosyluracil family [1]. It functions as a mechanism-based antiviral agent requiring phosphorylation by herpesvirus-encoded thymidine kinases (HSV-TK) for activation, whereupon its triphosphate metabolite selectively inhibits viral DNA polymerase [1]. Beyond direct antiviral applications, FEAU and its ¹⁸F-radiolabeled form have become leading probes for non-invasive PET imaging of HSV1-tk reporter gene expression in gene therapy and oncolytic virotherapy research [2].

Why FEAU Cannot Be Swapped with Other Fluorinated Arabinosyl Pyrimidines or Classical Antiherpetics: Key Selectivity and Toxicity Distinctions


Although FEAU shares the 2'-fluoro-β-D-arabinofuranosyl scaffold with analogs such as FMAU (5-methyl) and FIAU (5-iodo), the 5-ethyl modification confers a markedly different selectivity and toxicity profile [1]. In HSV-1-infected Vero cells, FEAU is uniquely absent from uninfected host DNA, whereas FMAU shows measurable non-specific incorporation [2]. The cellular cytotoxicity of FEAU is significantly lower than that of FMAU, FIAU, and acyclovir [1]. Furthermore, FEAU's kinetic behavior as a PET tracer—exhibiting higher target-to-background ratios than FIAU and acycloguanosine analogs—cannot be assumed for other probes [3]. These quantitative differences make generic substitution scientifically unjustifiable.

Quantitative Comparator Evidence: FEAU Head-to-Head Against FMAU, FIAU, Acyclovir, and Other Analogs


FEAU Achieves Antiviral Potency Comparable to FMAU and FIAU Against HSV-1 and HSV-2, but with 10-Fold Lower Cellular Cytotoxicity

In a plaque-reduction assay, FEAU inhibited HSV-1 and HSV-2 replication with potency comparable to FMAU, FIAU, and acyclovir. Critically, cellular cytotoxicity assessed in parallel was found to be much lower for FEAU than for FMAU, FIAU, or acyclovir. The study is referenced as a direct comparative analysis in the primary literature [1]. Subsequent work reports that FEAU is approximately 10-fold less toxic than acyclovir in cell culture [2].

Antiviral Herpes simplex virus Nucleoside analog

Exclusive Selectivity of FEAU for Viral DNA Synthesis: Zero Detectable Incorporation into Uninfected Host DNA vs. Measurable Non-Specific Incorporation by FMAU

In HSV-1-infected Vero cells exposed to 10 µM of each analog for 4 hours, FEAU exhibited 3.0 pmol of parent compound incorporated per 10⁶ infected cells, with no detectable incorporation in mock-infected cells. In contrast, the closely related analog FMAU showed a 2.6-fold higher incorporation in infected vs. mock-infected cells, indicating measurable non-specific host-cell DNA incorporation [1]. Furthermore, FEAU inhibited viral DNA synthesis by 98% at 10 µM while inhibiting cellular DNA synthesis by only 53%—a selectivity ratio of viral vs. host DNA inhibition superior to FMAU (90% viral at 2 µM with 61% cellular), F2FMAU (92% viral at 10 µM with 44% cellular), and EdU (80% viral at 50 µM with 54% cellular) [1].

Viral DNA synthesis selectivity Host-cell safety HSV-1

FEAU Demonstrates Superior Cutaneous Antiviral Efficacy Over Acyclovir in an In Vivo Guinea Pig Skin Infection Model

In a direct head-to-head in vivo comparison, FEAU, FMAU, FIAU, and acyclovir were evaluated against herpes infection in a systemic mouse encephalitis model and a cutaneous guinea pig model. While FEAU showed activity comparable to acyclovir in the systemic model, it demonstrated superior efficacy over acyclovir in the cutaneous herpes infection model [1]. The cutaneous model assesses drug penetration and efficacy in skin tissue, a clinically relevant barrier for topical and systemic antiviral therapies.

In vivo antiviral efficacy Cutaneous herpes Guinea pig model

FEAU is 100-Fold More Potent Than Conventional Antivirals Against B Virus (Macacine Herpesvirus 1)

In plaque reduction assays against B virus isolates from multiple macaque species and human zoonoses, FEAU and FMAU were found to be approximately 100-fold more potent than conventional antivirals acyclovir (ACV) and ganciclovir (GCV) [1]. The mean EC50 for acyclovir against B virus is 33.2 µM (range 19.3–45.7 µM) [1]. While the exact numerical EC50 for FEAU against B virus was not explicitly tabulated in the accessible abstract, the 100-fold ratio implies an estimated EC50 in the sub-micromolar range (~0.3 µM). This potency advantage led the authors to conclude that FEAU 'should be considered as a compassionate-use treatment for human cases in which there is progressive or severe morbidity' [1].

B virus Macacine herpesvirus 1 Zoonotic antiviral

[¹⁸F]FEAU Outperforms [¹⁸F]FIAU and Acycloguanosine PET Probes for HSV1-tk Reporter Gene Imaging with a Tumor-to-Background Uptake Ratio of 11.5 at 2 Hours

In a comparative PET imaging study using stable HSV1-tk-transduced RG2TK+ cells and wild-type RG2 tumors in nude rats, [¹⁸F]FEAU achieved a 2-h post-injection uptake of 3.3% ± 1.0% dose/cm³ in RG2TK+ tumors vs. 0.28% ± 0.07% dose/cm³ in RG2 tumors, yielding a target-to-background (RG2TK+/RG2) ratio of 11.5 ± 1.5. [¹⁸F]FFEAU showed similar values (12.2 ± 1.4), but both pyrimidine nucleoside probes demonstrated superior uptake characteristics compared to [¹⁸F]FIAU and acycloguanosine-based probes [1]. The study concludes: 'For HSV1-tk reporter systems that require a 1- to 4-h PET paradigm, HSV1-tk-[¹⁸F]FEAU is the current top contender' [1]. Additional work confirms that [³H]FEAU exhibits the highest or second-highest accumulation and greatest selectivity among [¹⁴C]FMAU, [¹⁴C]FIAU, and [³H]PCV across both wild-type and mutant HSV1-tk [2].

PET imaging Reporter gene HSV1-tk

FEAU Demonstrates Negligible Affinity for Human Cellular Thymidine Kinase vs. Thymidine, in Contrast to FMAU

Biochemical experiments indicate that FEAU has a much lower affinity for human cellular thymidine kinase (TK) than thymidine, the natural substrate [1]. While FEAU and FMAU share similar high affinity for HSV-1 and HSV-2 encoded thymidine kinases, FEAU is a very poor substrate for host HL-60-derived cytosolic TK, whereas FMAU shows measurable phosphorylation by cellular TK [2]. The specificity constants (Vmax/Km) for HSV-1 TK vs. cellular TK have been previously characterized for this compound class, with FEAU exhibiting the largest differential favoring viral TK over host TK among the 2'-fluoro-5-substituted arabinosyl pyrimidines tested [2].

Thymidine kinase selectivity Host-off-target HSV-TK

Evidence-Backed Application Scenarios for 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil (FEAU) Procurement


HSV1-tk Reporter Gene PET Imaging with [¹⁸F]FEAU

Laboratories conducting PET imaging of HSV1-tk or HSV1-sr39tk reporter gene expression should select FEAU (as [¹⁸F]FEAU) based on its confirmed target-to-background ratio of 11.5 at 2 h in rodent tumor models, surpassing FIAU and acycloguanosine probes in sensitivity and selectivity indices [3]. The compound's near-absolute selectivity for viral TK over host TK [2] ensures that imaging signal is proportional to transgene expression rather than background phosphorylation.

Anti-B Virus (Macacine Herpesvirus 1) Potency Screening and Compassionate-Use Research

Given the ~100-fold potency advantage of FEAU over acyclovir and ganciclovir against B virus (EC50 ~0.3 µM vs. 33.2 µM for ACV) [3], institutions working with macaque herpesviruses or developing B virus countermeasures should prioritize FEAU for in vitro susceptibility testing and in vivo efficacy studies. Its potency profile directly addresses the high morbidity and mortality of zoonotic B virus infections [3].

Suicide Gene Therapy Systems Requiring Minimal Host Toxicity

For HSV-tk/ganciclovir-type suicide gene therapy systems, FEAU provides a mechanistically distinct prodrug option: FEAU triphosphate is incorporated exclusively into DNA of HSV-tk-expressing cells with zero detectable incorporation into uninfected host DNA at 10 µM [3]. This absolute selectivity, combined with 10-fold lower cellular cytotoxicity than acyclovir [2], makes FEAU the preferred prodrug for systems where off-target prodrug activation must be minimized.

Topical and Cutaneous Herpes Antiviral Development

FEAU's demonstrated superiority over acyclovir in a cutaneous guinea pig herpes model [3] supports its use as a lead compound or positive control in dermatological antiviral research. Formulation scientists developing topical anti-HSV agents should use FEAU as a benchmark comparator given its superior in vivo skin efficacy relative to the current clinical standard.

Quote Request

Request a Quote for 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.